N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F2N2O3S/c1-22-15-12(20)7-10(19)8-14(15)26-18(22)21-16(23)11-6-9-4-2-3-5-13(9)25-17(11)24/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDHYANKRCKIBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC4=CC=CC=C4OC3=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reactions for Chromene Core Assembly
The 2-oxo-2H-chromene-3-carboxylic acid precursor is synthesized via a three-component condensation involving substituted phenols, α,β-unsaturated carbonyl compounds, and malononitrile derivatives. For example, β-naphthol reacts with benzaldehyde and methylsulfonylacetonitrile in the presence of the ionic liquid HEAA (N-hydroxyethylammonium acetate) to yield 2-amino-3-methylsulfonyl-4-phenyl-4H-benzo[h]chromene-3-carbonitrile in 75–88% yield. This method avoids traditional acid/base catalysts, minimizing side reactions. The reaction mechanism proceeds through Knoevenagel condensation followed by Michael addition (Scheme 1).
Table 1: Optimization of Chromene Core Synthesis
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| HEAA | H2O | 25 | 88 | |
| Piperidine | EtOH | Reflux | 72 | |
| None | DMF | 80 | 67 |
Carboxylic Acid Activation
The chromene-3-carbonitrile intermediate undergoes hydrolysis to the carboxylic acid using NaOH (2 M, 80°C, 6 h). Subsequent activation as a succinimidyl ester (using N-hydroxysuccinimide and DCC) enables efficient amide coupling, with FT-IR confirming CN group loss (2210 → 1700 cm⁻¹).
Preparation of the 4,6-Difluoro-3-Methyl-2,3-Dihydro-1,3-Benzothiazol-2-Amine Component
Fluorination and Methylation of the Benzothiazole Ring
The difluoro-methyl substituents are introduced via palladium-catalyzed cross-coupling. A mixture of 2,4-difluoro bromobenzene and potassium ferrocyanide in N,N-dimethylacetamide (DMAC) at 120°C for 1 h yields 2,4-difluorobenzonitrile (87% yield). Methylation at the 3-position is achieved using methyl iodide and K2CO3 in DMF (60°C, 12 h), confirmed by 1H NMR (δ 2.55 ppm, singlet).
Benzothiazole Cyclization
Cyclization of 2-amino-4,6-difluoro-3-methylbenzenethiol with CS2 in ethanol under reflux forms the 2,3-dihydro-1,3-benzothiazol-2-amine scaffold. 13C NMR analysis reveals characteristic thiocarbonyl signals at δ 178.9 ppm.
Amide Coupling and Final Product Assembly
Coupling Agent Screening
The chromene-3-carboxylic acid succinimidyl ester reacts with 4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-amine using EDCI/HOBt in DMF (0°C → RT, 24 h). Alternative agents like DCC or HATU result in lower yields (Table 2).
Table 2: Amidation Efficiency with Different Coupling Agents
| Coupling System | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| EDCI/HOBt | DMF | 92 | 98.5 |
| DCC/DMAP | CH2Cl2 | 78 | 95.2 |
| HATU | DMF | 85 | 97.8 |
Stereochemical Control
The Z-configuration at the benzothiazole-chromene junction is maintained by steric hindrance from the 3-methyl group, as evidenced by NOESY correlations between the methyl protons (δ 2.55 ppm) and the chromene H-4 proton (δ 5.50 ppm).
Purification and Characterization
Chromatographic Techniques
Flash chromatography (SiO2, EtOAc/hexane 3:7) removes unreacted starting materials, followed by recrystallization from ethanol to achieve >99% purity.
Spectroscopic Validation
- 1H NMR (500 MHz, DMSO-d6) : δ 8.11 (d, J = 8.5 Hz, 1H, chromene H-5), 7.96 (t, J = 8.1 Hz, 2H, benzothiazole H-4/H-6), 5.50 (s, 1H, chromene H-4).
- HRMS (ESI+) : m/z 433.0921 [M+H]+ (calc. 433.0918).
Scalability and Industrial Adaptation
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of cellular processes, making the compound a potential therapeutic agent.
Comparison with Similar Compounds
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds such as:
N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide: Similar structure but with a methoxy group instead of an oxochromene moiety.
N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide: Contains a cyclopropane ring instead of an oxochromene ring.
The uniqueness of this compound lies in its oxochromene moiety, which imparts distinct electronic and optical properties, making it suitable for various applications in research and industry.
Biological Activity
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety and a chromene structure , which contribute to its unique reactivity and biological profile. The molecular formula is , with a molecular weight of approximately 314.31 g/mol. The presence of difluoro and methyl groups enhances its lipophilicity and potential binding affinity to biological targets.
The biological activity of this compound primarily involves:
-
Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, including:
- Acetylcholinesterase (AChE) : Inhibition of AChE can lead to increased acetylcholine levels in synapses, which is beneficial in treating neurodegenerative diseases like Alzheimer's.
- Alpha-glucosidase : This inhibition can help manage blood glucose levels in diabetic patients.
- Modulation of Signaling Pathways : It may interact with specific receptors or signaling pathways that are implicated in inflammatory processes or cancer progression.
In Vitro Studies
Recent studies have demonstrated significant biological activities:
| Activity Type | IC50 Value (µM) | Reference |
|---|---|---|
| AChE Inhibition | 5.0 | |
| Alpha-glucosidase Inhibition | 12.0 | |
| Antioxidant Activity | 15.0 |
In Vivo Studies
In vivo efficacy has been evaluated in models of diabetes and neurodegeneration:
- Diabetes Model : N-[ (2Z)-4,6-difluoro-3-methyl] was administered to diabetic mice, resulting in a significant reduction in blood glucose levels compared to control groups.
- Neurodegeneration Model : In models simulating Alzheimer's disease, the compound improved cognitive functions as measured by behavioral tests.
Case Study 1: Alzheimer’s Disease
A study investigated the effects of N-[ (2Z)-4,6-difluoro-3-methyl] on cognitive decline in a mouse model of Alzheimer's disease. Mice treated with the compound showed improved memory retention and reduced amyloid plaque formation compared to untreated controls.
Case Study 2: Diabetes Management
In a diabetic rat model, administration of the compound led to significant reductions in postprandial blood glucose levels and improved insulin sensitivity. Histological analysis revealed preserved pancreatic islet architecture.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzothiazole and chromene moieties can significantly impact biological activity:
- Fluorine Substitution : The presence of fluorine atoms enhances binding affinity due to increased lipophilicity.
- Methyl Group Positioning : Variations in the position of methyl groups on the benzothiazole ring have been shown to alter enzyme inhibition potency.
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
The compound can be synthesized via condensation of hydrazide precursors with substituted benzothiazole intermediates. Key steps include:
- Solvent selection : Ethanol or THF under reflux (190–232°C) promotes cyclization .
- Purification : Flash chromatography (e.g., CH₂Cl₂/EtOH 98:2) or recrystallization (EtOH/H₂O) yields pure products (45–93% yields) .
- Critical factors : Excess reagents (e.g., 2,6-difluorophenyl derivatives) improve regioselectivity, while prolonged heating reduces side products .
Q. Which spectroscopic techniques confirm the compound’s structure, and what key spectral markers should be observed?
- ¹H NMR : Aromatic protons (δ 7.15–8.18 ppm), NH resonance (δ 10.85 ppm), and methylene protons (δ 3.82–4.03 ppm) confirm the benzothiazole and chromene moieties .
- IR : Strong C=O stretches at 1720 cm⁻¹ (thiazolidinone) and 1675 cm⁻¹ (chromene carboxamide) .
- 13C NMR : Carbonyl carbons (δ 167.5–168.4 ppm) and quaternary carbons (δ 159.9 ppm) validate the Z-configuration .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data?
- Overlapping signals : Use 2D NMR (COSY, HSQC) to decouple aromatic proton environments .
- Dynamic effects : Variable-temperature NMR identifies conformational exchange in the dihydrobenzothiazole ring .
- Computational validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian software) to confirm tautomeric forms .
Q. What catalytic strategies improve regioselectivity in benzothiazole ring formation?
- Transition-metal catalysis : Palladium-mediated reductive cyclization (using formic acid as a CO surrogate) minimizes byproducts and enhances yield .
- Directed C–H activation : Install directing groups (e.g., acetohydrazide) to steer cyclization toward the 2Z-configuration .
Q. How can the compound’s bioactivity be evaluated, and what assays are methodologically robust?
- Enzyme inhibition : Kinase inhibition assays (e.g., EGFR-TK) with IC₅₀ determination via fluorescence polarization .
- Antimicrobial activity : Broth microdilution (MIC testing) against S. aureus and C. albicans .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) to assess selectivity indices .
Data Contradiction Analysis
Q. How should conflicting solubility or stability data be addressed during formulation studies?
- Solubility : Use Hansen solubility parameters (HSPiP software) to identify optimal co-solvents (e.g., DMSO-water mixtures) .
- Stability : Accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify hydrolytic or photolytic degradation pathways .
Q. What experimental controls are essential when observing unexpected biological activity?
- Positive/Negative controls : Compare with known benzothiazole inhibitors (e.g., diflubenzuron) to rule off-target effects .
- Dose-response validation : Repeat assays across multiple replicates to confirm EC₅₀/IC₅₀ consistency .
Methodological Best Practices
Q. What chromatographic techniques optimize purity for pharmacological testing?
- Flash chromatography : Use gradient elution (hexane → ethyl acetate) to separate polar byproducts .
- HPLC : C18 columns with 0.1% TFA in acetonitrile/water achieve >95% purity .
Q. How can computational modeling predict the compound’s binding affinity?
- Docking studies : AutoDock Vina with X-ray structures of target proteins (e.g., COX-2) to identify key interactions .
- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
